Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane

Catalog No.
S899115
CAS No.
1148006-31-8
M.F
C12H21NO4
M. Wt
243.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nona...

CAS Number

1148006-31-8

Product Name

Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane

IUPAC Name

tert-butyl (1S,5R)-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate

Molecular Formula

C12H21NO4

Molecular Weight

243.3 g/mol

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-8-4-10(14)5-9(13)7-16-6-8/h8-10,14H,4-7H2,1-3H3/t8-,9+,10?

InChI Key

WKBWNRUVSJJEAM-ULKQDVFKSA-N

SMILES

CC(C)(C)OC(=O)N1C2CC(CC1COC2)O

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(CC1COC2)O

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC(C[C@H]1COC2)O

Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane is a bicyclic organic compound characterized by its unique structural features, including both nitrogen and oxygen atoms within the bicyclic framework. Its molecular formula is C12H21NO4, and it has a molecular weight of approximately 243.3 g/mol. This compound is often utilized in organic synthesis and medicinal chemistry due to its ability to serve as an intermediate in the production of more complex organic molecules .

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction: The compound can be reduced to yield various derivatives.
  • Substitution: The Boc-protected amine group can be substituted with different functional groups under suitable conditions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently employed.
  • Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

The products formed depend on the specific conditions and reagents used, with oxidation typically yielding ketones or aldehydes, while reduction can lead to various amine derivatives.

Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane exhibits significant biological activity, primarily due to its interaction with various molecular targets. The Boc-protected amine group allows for interactions with enzymes or receptors, potentially modulating their activity. This compound's bicyclic structure facilitates unique binding interactions that may influence various biological pathways .

Synthetic Routes

The synthesis of endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane typically involves cyclization reactions using appropriate precursors, often in the presence of catalysts. A common method includes the use of a Boc-protected amine and a diol, which undergo cyclization under controlled conditions, often requiring an inert atmosphere and specific temperature controls.

Industrial Production

In industrial settings, large-scale batch reactors are utilized to maintain meticulous control over reaction conditions. High-purity reagents and advanced purification techniques, such as chromatography, are employed to ensure the consistency and quality of the final product .

Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane has diverse applications across various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing complex organic molecules.
  • Medicinal Chemistry: The compound is explored for its potential in drug development due to its unique structural properties.
  • Biological Research: It is useful in studying enzyme mechanisms and protein-ligand interactions.

Research into the interactions of endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane has revealed its potential as a modulator of biological pathways through its binding affinities with specific receptors and enzymes. These interactions are critical for understanding its biological effects and potential therapeutic applications .

Similar Compounds

Several compounds share structural similarities with endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane:

Compound NameStructural Features
Endo-3-amino-9-boc-9-azabicyclo[3.3.1]nonaneContains an amino group instead of a hydroxyl group
7-boc-1-oxa-7-azaspiro[3.5]nonaneFeatures a spiro structure with similar bicyclic properties
3-boc-9-oxo-3-azaspiro[5.5]undecaneContains an oxo group in a different bicyclic framework

Uniqueness

Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane is distinguished by its specific arrangement of nitrogen and oxygen atoms within the bicyclic system, which contributes to its unique chemical reactivity and biological activity compared to similar compounds .

This compound's structural characteristics enable distinct interactions that may not be present in other related compounds, making it a valuable subject for further research in both synthetic chemistry and biological applications.

Retrosynthetic analysis of endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane reveals several strategic disconnections that guide synthetic planning. The target molecule contains multiple functional groups and stereochemical elements that require careful consideration during synthesis design [1] [2] [3].

The primary retrosynthetic disconnections involve:

  • N-Boc Protection Group Removal: The tert-butoxycarbonyl protecting group can be introduced late in the synthesis to protect the nitrogen functionality during subsequent reactions [4] [5] [6].

  • Hydroxyl Group Introduction: The 7-hydroxy substituent can be installed through stereoselective reduction of a corresponding ketone intermediate or through direct hydroxylation reactions [7] [3] [8].

  • Azabicyclic Framework Construction: The core 3-oxa-9-azabicyclo[3.3.1]nonane skeleton can be assembled through various cyclization strategies, including intramolecular cyclization reactions and ring-closing approaches [9] [10] [11].

The retrosynthetic analysis suggests that simple precursor molecules such as aromatic ketones, cyclic ethers, or pyrrole derivatives can serve as effective starting materials for constructing the complex bicyclic framework [10] [2] [11].

Precursor Selection and Availability

The selection of appropriate precursors is critical for efficient synthesis of the target azabicyclic compound. Several classes of readily available starting materials have proven effective:

Aromatic Ketones: These compounds serve as versatile precursors for azabicyclic synthesis through tandem Mannich reactions. Aromatic ketones react with paraformaldehyde and dimethylamine to construct the 3-azabicyclo[3.3.1]nonane framework in yields up to 83% [10]. The commercial availability and low cost of aromatic ketones make them attractive starting materials for large-scale synthesis.

Pyrrole Derivatives: Simple pyrroles can be converted to azabicyclic structures through photochemical processes followed by palladium-catalyzed rearrangements. This approach provides access to the morphan scaffold in just three synthetic steps [9] [12].

Cyclic Ether Precursors: Compounds containing oxygen heterocycles can be functionalized to introduce the required 3-oxa functionality while maintaining the bicyclic framework integrity [14] [15].

Primary Synthetic Routes

Cyclization Approaches to the Azabicyclic Framework

Several cyclization strategies have been developed for constructing azabicyclo[3.3.1]nonane scaffolds:

Tandem Mannich Annulation: This approach represents a breakthrough in azabicyclic synthesis, enabling direct construction of 3-azabicyclo[3.3.1]nonane derivatives from simple aromatic ketones. The reaction proceeds through a novel one-pot process involving paraformaldehyde and dimethylamine, achieving yields up to 83% [10]. This method eliminates the need for pre-formed cyclic intermediates and provides rapid access to the target framework.

Intramolecular Cyclization: Traditional cyclization approaches involve formation of the bicyclic framework through intramolecular bond formation. These methods typically require pre-functionalized linear precursors that undergo ring closure under specific conditions [16] [11] [17].

Photochemical Cyclization: Combined photochemical and palladium-catalyzed approaches enable construction of azabicyclic frameworks from simple aromatic starting materials. This methodology exploits photochemical activation to generate reactive intermediates that undergo subsequent cyclization [9] [18] [12].

Ring-Closing Metathesis (RCM): Metathesis-based approaches utilize Grubbs catalysts to form bridged azabicyclic structures from appropriately functionalized precursors. This strategy is particularly effective for generating strained ring systems and can accommodate various substitution patterns [11] [19].

Stereoselective Introduction of the 7-Hydroxy Group

The stereoselective introduction of the 7-hydroxy group represents a critical challenge in the synthesis. Several approaches have been developed:

Stereoselective Reduction: The most direct approach involves reduction of a 7-keto precursor using chiral reducing agents or substrate-controlled reduction. Ruthenium-catalyzed hydrogenation of bicyclic ketones provides excellent stereoselectivity, achieving endo:exo ratios exceeding 99:1 [7] [20] [21].

Directed Hydroxylation: Metal-catalyzed hydroxylation reactions can introduce the hydroxyl group with high stereoselectivity. These methods often rely on substrate directing groups to control the facial selectivity of the hydroxylation process [22] [3] [8].

Hydroboration-Oxidation: This two-step process provides stereoselective access to alcohols through initial hydroboration followed by oxidative work-up. The stereochemical outcome depends on the substrate structure and reaction conditions [20] [21].

N-Boc Protection Strategies

The introduction of the N-Boc protecting group is typically performed using established protocols that ensure high yields and compatibility with other functional groups:

Standard Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine provides efficient N-Boc protection. The reaction proceeds through nucleophilic acyl substitution and is tolerant of various functional groups [4] [23] [6].

Solvent-Free Conditions: For large-scale applications, solvent-free Boc protection using neat Boc₂O offers environmental advantages and simplified work-up procedures [24] [6].

Aqueous Conditions: On-water Boc protection reactions provide an environmentally friendly alternative using Boc₂O with sodium hydroxide in water/THF mixtures [4] [23].

Alternative Synthetic Pathways

Reductive Amination Approaches

Reductive amination represents a versatile strategy for azabicyclic synthesis, particularly when combined with intramolecular cyclization:

Intermolecular Reductive Amination: This approach involves condensation of carbonyl compounds with amines followed by reduction of the resulting imine or iminium intermediate. Sodium cyanoborohydride and sodium triacetoxyborohydride are commonly employed reducing agents [25] [26] [27].

Intramolecular Cyclization: Reductive amination can be performed intramolecularly to construct azabicyclic frameworks. This strategy has been successfully applied to synthesize strained ring systems such as azabicyclo[3.1.0]hexanes [17] [28].

Catalyst Selection: The choice of reducing agent significantly impacts the stereochemical outcome. Sodium cyanoborohydride provides excellent chemoselectivity, while palladium-catalyzed hydrogenation offers opportunities for asymmetric induction [25] [26] [27].

Bicyclic Ketone Intermediates

Bicyclic ketones serve as versatile intermediates for azabicyclic synthesis through various transformation strategies:

Ketone Reduction: Direct reduction of bicyclic ketones provides access to the corresponding alcohols with controlled stereochemistry. The choice of reducing agent and reaction conditions determines the stereochemical outcome [7] [29] [30].

Functional Group Interconversion: Bicyclic ketones can undergo various functional group transformations to introduce additional functionality. These include oxidation, reduction, and substitution reactions [29] [31] [32].

Ring Expansion/Contraction: Bicyclic ketones can serve as precursors for ring size modification through rearrangement reactions or insertion/elimination processes [30] [33] [32].

Stereocontrol in Synthesis

Mechanisms of Stereoselectivity

Stereochemical control in azabicyclic synthesis relies on several fundamental mechanisms:

Substrate Control: The inherent facial selectivity of rigid bicyclic substrates provides natural stereochemical control. The chair-chair conformation of azabicyclo[3.3.1]nonane frameworks creates distinct facial environments that favor approach from one direction [16] [20] [21].

Chelation Control: Metal coordination to proximate heteroatoms can direct the stereochemical outcome of reactions. This is particularly important for reactions involving the 7-hydroxy substituent, where coordination to oxygen can control subsequent transformations [22] [3] [8].

Conformational Effects: The preferred conformations of azabicyclic frameworks influence the stereochemical outcome of reactions. Understanding these conformational preferences is essential for predicting and controlling stereoselectivity [34] [35] [21].

Catalyst Effects on Stereochemical Outcome

Catalyst selection plays a crucial role in determining the stereochemical outcome of azabicyclic synthesis:

Chiral Ligands: Asymmetric catalysis using chiral ligands enables enantioselective synthesis of azabicyclic compounds. Ruthenium complexes with BINAP ligands provide exceptional enantioselectivity in hydrogenation reactions [7] [18] [36].

Metal Selection: Different metals exhibit varying stereochemical preferences in catalytic reactions. Ruthenium, palladium, and rhodium catalysts each offer unique selectivity profiles for azabicyclic synthesis [9] [18] [37].

Ligand Design: The structure of supporting ligands significantly impacts stereoselectivity. Bidentate phosphine ligands generally provide better stereocontrol than monodentate alternatives [7] [18] [2].

Scale-up Considerations and Industrial Synthesis

The translation of laboratory-scale azabicyclic synthesis to industrial production requires careful consideration of several factors:

Process Safety: Industrial synthesis must address potential safety concerns associated with reagents, catalysts, and reaction conditions. This includes evaluation of thermal stability, toxicity, and environmental impact [38] [39] [40].

Cost Optimization: Economic considerations drive the selection of reagents, catalysts, and synthetic routes for industrial production. The use of expensive chiral catalysts must be balanced against the value of the final product [38] [39] .

Catalyst Recovery: For processes using precious metal catalysts, efficient catalyst recovery and recycling systems are essential for economic viability. This may involve immobilization of catalysts or development of alternative catalyst systems [38] [39] [42].

Continuous Flow Processes: Flow chemistry offers advantages for large-scale azabicyclic synthesis, including improved heat and mass transfer, enhanced safety, and easier scale-up. Several pharmaceutical companies have successfully implemented continuous flow processes for complex molecule synthesis [38] [39] [43].

Quality Control: Industrial synthesis requires robust analytical methods for monitoring reaction progress and product quality. This includes development of in-line analytical techniques and comprehensive impurity profiling [38] [39] [40].

XLogP3

0.7

Dates

Last modified: 08-16-2023

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